tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate
Description
Properties
Molecular Formula |
C10H19F3N2O2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4,4,4-trifluorobutyl]carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
UKAOODOCYCWEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Aminoalkyl Precursors
A widely used approach to prepare tert-butyl carbamate derivatives is the protection of primary amines with di-tert-butyl dicarbonate:
- Reaction conditions : The aminoalkyl substrate is dissolved in an organic solvent such as dichloromethane or tetrahydrofuran.
- Base : A mild base such as triethylamine or sodium bicarbonate is added to neutralize the acid generated.
- Temperature : Typically 0 °C to room temperature.
- Outcome : Formation of the corresponding tert-butyl carbamate-protected amine with high yield.
This method is applicable to aminoalkyl compounds bearing trifluoromethyl substituents, preserving the sensitive trifluoromethyl group integrity.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position can be introduced by:
- Starting from trifluoromethylated precursors , such as trifluoromethyl-substituted aldehydes or halides.
- Nucleophilic substitution or addition reactions : For example, nucleophilic amination of trifluoromethylated alkyl halides.
- Electrophilic trifluoromethylation : Using reagents like Togni’s reagent or Ruppert–Prakash reagent for late-stage trifluoromethylation.
Reductive Amination Route
An efficient synthetic route involves:
- Reacting a trifluoromethyl-substituted aldehyde with an amine to form an imine intermediate.
- Subsequent reduction (e.g., with sodium cyanoborohydride or hydrogenation catalysts) to yield the aminoalkyl intermediate.
- Boc protection of the resulting amine as described above.
This method allows for regioselective introduction of the amino group adjacent to the trifluoromethyl substituent.
Representative Synthetic Example from Related Literature
While direct procedures for this compound are scarce, analogous compounds such as tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate have been synthesized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting amine with Boc2O, triethylamine, DCM, 0 °C to RT | Boc protection of amino group |
| 2 | Trifluoromethylated aryl halide or aldehyde | Introduction of trifluoromethyl substituent |
| 3 | Reduction or substitution reactions | Formation of aminoalkyl side chain |
| 4 | Purification by crystallization or chromatography | Isolation of pure product |
This approach yields the tert-butyl carbamate derivative with trifluoromethyl substitution intact, suitable for further biological or chemical applications.
Industrial and Patent-Reported Methods
Patent Methodologies for Boc-Protected Amines
Patents describing preparation of tert-butyl carbamate derivatives emphasize:
- Use of organic solvents (e.g., ethyl acetate, dichloromethane).
- Base addition post-mixing of amine and Boc2O to facilitate reaction.
- Stirring at controlled temperatures to optimize yield and purity.
- Application of phase-transfer catalysis or continuous flow techniques to improve scalability and reaction kinetics.
Example from Patent CN102020589B
- Preparation of t-butyl carbamate derivatives via condensation of N-Boc protected amino acids with amines.
- Use of mixed acid anhydrides formed by reaction of N-Boc amino acids with isobutyl chlorocarbonate.
- Condensation with substituted amines in anhydrous ethyl acetate.
- Phase-transfer catalyzed alkylation reactions to introduce side chains.
- Reported yields up to 81.6%, demonstrating efficiency.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethyl Acetate, THF | Organic solvents preferred for Boc protection and condensation |
| Base | Triethylamine, Sodium Bicarbonate, N-Methylmorpholine | Neutralizes acid byproducts, facilitates reaction |
| Temperature | 0 °C to Room Temperature (20–25 °C) | Controls reaction rate and minimizes side reactions |
| Reagents for Trifluoromethylation | Togni’s reagent, Ruppert–Prakash reagent | For late-stage trifluoromethyl introduction |
| Catalysts | Phase-transfer catalysts (e.g., Tetrabutylammonium bromide) | Enhances alkylation efficiency |
| Purification | Crystallization, Column Chromatography | Ensures product purity for research/industrial use |
Summary of Research Findings and Practical Considerations
- The tert-butyl carbamate protecting group is introduced efficiently under mild conditions, preserving sensitive trifluoromethyl substituents.
- The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds valuable in medicinal chemistry.
- Reductive amination and condensation of mixed acid anhydrides are key synthetic routes to assemble the aminoalkyl backbone with trifluoromethyl substitution.
- Industrial methods optimize reaction parameters to maximize yield and purity , employing bases and catalysts to reduce viscosity and improve reaction kinetics.
- Safety precautions are necessary due to potential toxicity of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate and related compounds:
Structural and Functional Analysis
- Trifluoromethyl (CF₃) Positioning : The target compound’s CF₃ group on a flexible butyl chain contrasts with rigid aromatic (e.g., ) or cyclic (e.g., ) systems. This flexibility may improve conformational adaptability in binding pockets compared to sterically constrained analogs .
- Amine Protection : All compounds use Boc groups for amine protection, but the target’s primary amine (vs. cyclic or aromatic amines) offers distinct reactivity in downstream modifications, such as cross-coupling or acylations .
- Lipophilicity : The CF₃ group increases logP values across analogs, but the target compound’s alkyl chain may confer higher membrane permeability than aromatic derivatives .
Biological Activity
Tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 276.26 g/mol
- IUPAC Name : tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
The compound features a tert-butyl group, an amino group, and a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability. The trifluoromethyl group is particularly significant as it can influence the compound's interaction with biological targets, potentially leading to enhanced pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-amino-3-(trifluoromethyl)phenyl isocyanate. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors for industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the trifluoromethyl group enhances binding affinity to certain enzymes or receptors, which may lead to altered biological activity. This compound may also participate in hydrogen bonding and other interactions that influence its pharmacological effects .
Biological Activity Overview
Preliminary research suggests that this compound exhibits significant anti-inflammatory properties and potential applications in drug development targeting specific biological pathways. Its structural characteristics allow it to interact with various receptors involved in inflammation and cellular signaling pathways .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anti-inflammatory | , |
| Tert-butyl N-[4-amino-3-methoxyphenyl]carbamate | Anticancer | |
| Trifluoromethyl derivatives | Enhanced metabolic stability | , |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines. These findings suggest potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity Assessments : A study involving derivatives of the compound indicated that modifications at the trifluoromethyl position could lead to enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural variations in determining biological activity .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to specific targets involved in cell signaling pathways, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate in a laboratory setting?
Synthesis typically involves multi-step protection and deprotection strategies. For example, in enantioselective syntheses of related carbamates, tert-butyl dicarbonate (Boc anhydride) is used to protect amines under basic conditions (e.g., NaOH in THF), followed by coupling reactions with trifluoromethyl-containing intermediates . Critical parameters include:
- Reagent purity : Use anhydrous solvents (e.g., THF) to avoid side reactions.
- Temperature control : Exothermic reactions (e.g., LiAlH4 reductions) require slow addition and ice baths.
- Workup : Neutralize acidic byproducts promptly to preserve Boc-group stability.
Q. How can researchers characterize the purity and structure of this compound?
Standard analytical methods include:
- NMR spectroscopy : and NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl signals (δ ~120 ppm in NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHF_{3NO, exact mass 256.13 g/mol).
- HPLC : Reverse-phase chromatography to assess purity (>95% for most research applications) .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data may be limited for this derivative, general guidelines for carbamates include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Nitrile gloves and lab coats; eye protection due to potential irritancy .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent Boc-group cleavage .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The -CF group enhances metabolic stability and lipophilicity, making the compound a candidate for drug intermediates. For example:
- Enzyme inhibition : The electron-withdrawing effect of -CF can modulate binding affinity to targets like proteases or kinases.
- Synthetic versatility : The group’s stability under acidic conditions allows orthogonal functionalization (e.g., Suzuki couplings) without Boc deprotection .
Q. What strategies resolve contradictions in reaction yields reported for Boc-protected intermediates?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate Boc cleavage.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) require strict moisture control to maintain activity.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from hydrolysis) and adjust reaction conditions .
Q. How can computational methods aid in predicting the compound’s stability under varying pH conditions?
Density functional theory (DFT) calculations can model Boc-group hydrolysis kinetics:
- Acidic conditions : Protonation of the carbamate oxygen accelerates cleavage.
- Basic conditions : Hydroxide ion attack at the carbonyl carbon dominates. Experimental validation via pH-rate profiles (e.g., HPLC monitoring) is recommended .
Q. What are the challenges in crystallizing tert-butyl carbamate derivatives for X-ray diffraction studies?
Key issues include:
- Polymorphism : Slow evaporation from hexane/ethyl acetate mixtures often yields suitable single crystals.
- Hygroscopicity : Store crystals under inert gas to prevent moisture absorption.
- Trifluoromethyl effects : The -CF group may disrupt crystal packing, requiring co-crystallization with guest molecules .
Methodological Tables
Q. Table 1. Optimized Reaction Conditions for Boc Protection
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Anhydrous THF | |
| Temperature | 0–25°C | |
| Base | NaOH (1.2 equiv) | |
| Reaction Time | 12–24 hours |
Q. Table 2. Stability of this compound
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| pH 1.0 (HCl) | <1 | |
| pH 7.4 (Buffer) | >30 | |
| pH 10.0 (NaOH) | ~7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
